2-Amino(~13~C_6_)benzoic acid
Overview
Description
2-Amino(~13~C_6_)benzoic acid, also known as Anthranilic acid, is a compound with the formula C7H7NO2 . It is an aromatic amine and a carboxylic acid .
Synthesis Analysis
The synthesis of 2-amino benzoic acid derivatives has been studied extensively. A series of 2-amino benzoic acid derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive, Gram-negative bacterial, and fungal strains . Another study synthesized 1,3,5-triazine 4-aminobenzoic acid derivatives using conventional methods or microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H7NO2 . The molecular weight is 137.1360 .Scientific Research Applications
Polymorphism and Co-crystal Salt Formation
2-Amino benzoic acid derivatives, like 2-((2,6-dichlorophenyl)amino)benzoic acid, have been studied for their polymorphism and potential in forming co-crystal salts. These studies are significant in the field of crystal engineering, particularly for their applications in developing new pharmaceutical compounds (Zhoujin et al., 2022).
Antimicrobial Properties
Research on 2-amino benzoic acid derivatives has shown their potential as antimicrobial agents. A series of these derivatives were synthesized and evaluated for their in vitro activity against various bacterial and fungal strains. These studies are crucial for discovering new antibacterial and antifungal drugs (Mahiwal et al., 2012).
Antiparasitic Activities
Compounds like 2-[(2-chloro-benzothiazol-6-yl)amino] benzoic acid have demonstrated interesting antiproliferative activity against parasites like Trichomonas vaginalis. Such studies are essential in the development of new treatments for parasitic infections (Delmas et al., 2002).
Co-culture Engineering in Microbial Biosynthesis
In the field of metabolic engineering, the use of 3-amino-benzoic acid in microbial biosynthesis for producing compounds like 3AB from glucose has been explored. This research is pivotal for the efficient production of biologically active compounds (Zhang & Stephanopoulos, 2016).
Quantitative Structure-Metabolism Relationships
Studies on substituted benzoic acids, including 4-amino benzoic acid, have focused on understanding their metabolism in organisms like rats. This research provides insights into drug metabolism and the influence of chemical structure on metabolic pathways (Ghauri et al., 1992).
Synthesis and Characterization
The synthesis and characterization of various 2-amino benzoic acid derivatives have been explored for their potential applications in different scientific domains. For instance, the synthesis of 2-amino-4-methoxy benzoic acid provides insights into novel methods for producing key chemical compounds (Jian-hui, 2010).
Safety and Hazards
The safety data sheet for a similar compound, 4-Aminobenzoic acid, suggests that it may form combustible dust concentrations in air . It’s recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Mechanism of Action
Target of Action
The primary targets of 2-Amino(~13~C_6_)benzoic acid are various strains of bacteria and fungi . The compound exhibits antimicrobial activity, acting as a bacteriostatic and fungistatic agent .
Mode of Action
The compound interacts with its microbial targets by inhibiting their growth and reproduction
Result of Action
The result of this compound’s action is the inhibition of growth and reproduction in targeted microbial strains, rendering it effective as an antimicrobial agent .
Properties
IUPAC Name |
6-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZYAGGXGHYGMB-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745908 | |
Record name | 2-Amino(~13~C_6_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.092 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335081-06-6 | |
Record name | 2-Amino(~13~C_6_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 335081-06-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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